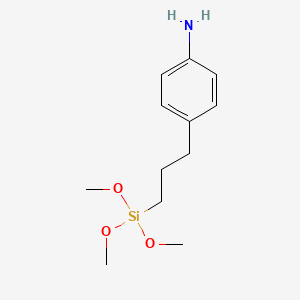
1-(2-(Azepan-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Azepan-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a propyl chain that is further connected to a triazole ring with a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(2-(Azepan-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of azepane, propyl bromide, and 1,2,3-triazole-4-carboxylic acid as starting materials. The reaction typically proceeds through a nucleophilic substitution reaction where the azepane reacts with propyl bromide to form 2-(Azepan-1-yl)propyl bromide. This intermediate is then reacted with sodium azide to form the corresponding azide, which undergoes a cycloaddition reaction with 1,2,3-triazole-4-carboxylic acid to yield the final product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can also be employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
1-(2-(Azepan-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the azepane or triazole ring can be substituted with other functional groups using appropriate reagents and conditions.
Cycloaddition: The triazole ring can participate in cycloaddition reactions with various dienophiles or dipolarophiles, leading to the formation of new cyclic compounds.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, acetonitrile, and ethanol, as well as catalysts like palladium or copper. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-(Azepan-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(2-(Azepan-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to the inhibition or activation of various biological processes. The azepane ring can also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
1-(2-(Azepan-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
3-(Azepan-1-yl)propanoic acid hydrochloride: This compound features a similar azepane ring but lacks the triazole ring and carboxylic acid group, making it less versatile in terms of chemical reactivity and biological activity.
4-Hydroxy-2-quinolones: These compounds have a different core structure but share some similar biological activities, such as antimicrobial and anticancer properties.
Phenoxy acetamide derivatives: These compounds have different functional groups but are also studied for their potential therapeutic applications.
The uniqueness of this compound lies in its combination of the azepane and triazole rings, which confer distinct chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C12H20N4O2 |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
1-[2-(azepan-1-yl)propyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C12H20N4O2/c1-10(15-6-4-2-3-5-7-15)8-16-9-11(12(17)18)13-14-16/h9-10H,2-8H2,1H3,(H,17,18) |
Clé InChI |
PHBQZLZGVATJID-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C=C(N=N1)C(=O)O)N2CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B15066039.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-(ethylamino)-2-methyl-](/img/structure/B15066040.png)

![3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one](/img/structure/B15066045.png)






![tert-Butyl 2-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15066098.png)


